molecular formula C10H8O2S2 B12792141 4-(2-Thienylmethyl)-3-thiophenecarboxylic acid CAS No. 31936-88-6

4-(2-Thienylmethyl)-3-thiophenecarboxylic acid

Cat. No.: B12792141
CAS No.: 31936-88-6
M. Wt: 224.3 g/mol
InChI Key: JZHLOTURPOOTRC-UHFFFAOYSA-N
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Description

4-(2-Thienylmethyl)-3-thiophenecarboxylic acid is a specialty thiophene derivative offered as a chemical building block for research and development applications. Thiophene-containing compounds are of significant interest in medicinal chemistry and materials science. As a fused or multi-substituted thiophene, this compound serves as a versatile synthetic intermediate. Researchers can utilize this molecule in the synthesis of more complex heterocyclic systems or functional materials. It is provided as a research-grade material. Analytical data, including NMR and mass spectrometry, should be consulted to confirm identity and purity prior to use. This product is intended for laboratory research purposes only and is not classified as a drug, pharmaceutical, or cosmetic. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31936-88-6

Molecular Formula

C10H8O2S2

Molecular Weight

224.3 g/mol

IUPAC Name

4-(thiophen-2-ylmethyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C10H8O2S2/c11-10(12)9-6-13-5-7(9)4-8-2-1-3-14-8/h1-3,5-6H,4H2,(H,11,12)

InChI Key

JZHLOTURPOOTRC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC2=CSC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route

Step Description Conditions & Reagents Outcome / Yield
1 Halogenation of thiophene : Thiophene is dissolved in halohydrocarbon and hydrobromic acid, cooled to -10 to 0 °C, then reacted with pyridine perbromide hydrobromide to yield 2-bromothiophene Solvent: halohydrocarbon + HBr; Temp: -10 to 0 °C; Stirring below 0 °C 2-bromothiophene obtained by extraction, washing, distillation
2 Formation of diethyl malonate intermediate : Diethyl malonate reacts with alkali metal (sodium, magnesium, or sodium ethylate) at 90-100 °C to form a salt, then 2-bromothiophene in toluene is added dropwise, followed by heating to 100-120 °C Diethyl malonate (0.28 mol), sodium/magnesium/sodium ethylate (0.2 mol), toluene solvent, 90-120 °C 2-(2-thiophene) diethyl malonate with yields 88-94% depending on metal used
3 Saponification and decarboxylation : The diethyl malonate intermediate undergoes alkaline saponification in alcoholic solvent with reflux, followed by acidification and reflux for decarboxylation Alkaline condition, alcoholic solvent, reflux; then acid addition and reflux for decarboxylation 2-thiophenecarboxylic acid derivative obtained after extraction, washing, drying, recrystallization

This method is characterized by a relatively simple process route and high yields, with the key intermediate 2-(2-thiophene) diethyl malonate isolated in high purity as confirmed by ^1H NMR spectroscopy.

Detailed Experimental Data for Intermediate Formation

Metal Used Reaction Temp (°C) Reaction Time (h) Yield (%) ^1H NMR (400 MHz, CDCl3) Chemical Shifts (δ ppm)
Sodium 90-110 8 94 6.60–6.91 (3H), 4.44 (1H), 4.12 (4H), 1.30 (6H)
Magnesium 90-120 6 90 6.60–6.91 (3H), 4.44 (1H), 4.12 (4H), 1.30 (6H)
Sodium ethylate 90-100 7 88 6.60–6.91 (3H), 4.44 (1H), 4.12 (4H), 1.30 (6H)

The choice of metal affects reaction time and yield slightly, with sodium providing the highest yield under the described conditions.

Synthetic Challenges and Considerations

  • Regioselectivity : Functionalization of thiophene rings requires careful control to ensure substitution at the desired positions (e.g., 3- or 4-position on thiophene).
  • Side Reactions : Halogenation and subsequent coupling steps can lead to side products; purification steps such as extraction and recrystallization are critical.
  • Yield Optimization : Reaction temperature, choice of base (alkali metal), and solvent system influence the overall yield and purity of intermediates and final product.

Summary Table of Preparation Method

Stage Key Reagents/Conditions Product Yield (%) Notes
Halogenation Thiophene, halohydrocarbon, HBr, pyridine perbromide 2-bromothiophene Not specified Low temperature (-10 to 0 °C) critical
Malonate coupling Diethyl malonate, sodium/magnesium/sodium ethylate, toluene 2-(2-thiophene) diethyl malonate 88-94 Reaction temp 90-120 °C, stirring time varies
Saponification & Decarboxylation Alkaline alcoholic reflux, acidification, reflux This compound Not specified Followed by extraction, drying, recrystallization

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions. For example:

Reaction TypeReagents/ConditionsProductYieldSource
EsterificationMethanol/H+^+ (acid catalysis)Methyl 4-(2-thienylmethyl)-3-thiophenecarboxylate~85% (analog)
AmidationThionyl chloride (SOCl2_2) → NH3_34-(2-Thienylmethyl)-3-thiophenecarboxamide70–90% (analog)

In studies of structurally similar thiophene carboxylic acids, esterification proceeds efficiently under acidic or coupling conditions (e.g., DCC/DMAP) . Amidation often requires prior activation of the carboxylic acid to an acyl chloride using SOCl2_2 or PCl3_3 .

Electrophilic Aromatic Substitution (EAS)

The thiophene rings are susceptible to electrophilic substitution, particularly at the α-positions (C2/C5). Halogenation and sulfonation are common:

Reaction TypeReagents/ConditionsPositionProductNotes
BrominationBr2_2/FeBr3_3 (catalytic)C5 of unsubstituted thiophene5-Bromo derivativeRegioselectivity influenced by steric effects from the thienylmethyl group
ChlorinationCl2_2/FeCl3_3C2/C5Di- or trichlorinated productsVapor-phase chlorination at 500°C reported for analogs

For 4-(2-Thienylmethyl)-3-thiophenecarboxylic acid, the bulky thienylmethyl substituent may direct electrophiles to the less hindered positions .

Decarboxylation and Functional Group Interconversion

The carboxylic acid can be decarboxylated under high-temperature or oxidative conditions:

Reaction TypeConditionsProductYieldSource
Thermal decarboxylation200–300°C, inert atmosphere4-(2-Thienylmethyl)thiophene60–75% (analog)
Hunsdiecker reactionAgOCOCF3_3, Br2_2Bromo-thiophene derivative~50% (analog)

Decarboxylation is facilitated by the electron-withdrawing effect of the adjacent thiophene ring, stabilizing the transition state .

Cross-Coupling Reactions

The thiophene rings participate in transition-metal-catalyzed couplings, enabling C–C bond formation:

Reaction TypeCatalysts/ReagentsProductApplicationSource
Suzuki couplingPd(PPh3_3)4_4, aryl boronic acidBiaryl-thiophene hybridPharmaceuticals
Kumada couplingNi(dppe)Cl2_2, Grignard reagentAlkyl/aryl-substituted derivativesPolymer synthesis

For example, coupling with aryl halides under palladium catalysis could yield biaryl systems relevant to kinase inhibitors .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Reaction TypeConditionsProductYieldNotes
Lactam formationEDCI/HATU, aminesThienoazepinediones65–80% (analog)Antifungal agents
Gewald reaction2-Cyanoacetamide, S8_8Aminothiophene derivatives~70%Antileishmanial compounds

Cyclization reactions often exploit the reactivity of the carboxylic acid and thiophene’s α-hydrogens .

Redox Reactions

The thiophene rings and side chains undergo reduction/oxidation:

Reaction TypeReagentsProductApplication
OxidationKMnO4_4, H2_2OSulfone or sulfoxide derivativesEnhancing solubility
HydrogenationH2_2, Pd/CTetrahydrothiophene analogsReducing aromaticity

Oxidation of thiophene to sulfones is documented in polymer synthesis to modulate electronic properties .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiophene compounds, including 4-(2-Thienylmethyl)-3-thiophenecarboxylic acid, exhibit significant anticancer properties. For instance, studies have shown that thiophene derivatives can inhibit the proliferation of various cancer cell lines, including HepG-2 (liver cancer) and A-549 (lung cancer) cells. Molecular docking studies suggest that these compounds interact effectively with key proteins involved in cancer progression, such as dihydrofolate reductase .

Antioxidant Properties

Thiophene derivatives have also been evaluated for their antioxidant capabilities. Compounds similar to this compound have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly valuable in developing therapeutic agents for diseases associated with oxidative damage .

Conductive Polymers

In materials science, compounds like this compound are utilized in the synthesis of conductive polymers. These materials are essential for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of thiophene units enhances the electrical conductivity and stability of the resulting polymers .

Dyes and Pigments

The compound's vibrant color properties make it suitable for use as a dye or pigment in various applications. Thiophene-based dyes are known for their excellent lightfastness and thermal stability, making them ideal for use in textiles and coatings .

Enzyme Inhibition

Recent studies have explored the potential of this compound as an enzyme inhibitor. For example, it has been investigated for its ability to inhibit pancreatic lipase, an enzyme critical for fat digestion. This property could lead to the development of weight management drugs .

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have been widely documented. Compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Summary of Applications

Application AreaSpecific Use CasesNotable Findings
Medicinal Chemistry Anticancer agentsInhibits cancer cell proliferation; interacts with proteins
AntioxidantsScavenges free radicals; protects against oxidative stress
Materials Science Conductive polymersEnhances conductivity in OLEDs and photovoltaic cells
Dyes and pigmentsExhibits excellent lightfastness and thermal stability
Biological Research Enzyme inhibitorsInhibits pancreatic lipase; potential weight management
Antimicrobial agentsEffective against various bacterial strains

Mechanism of Action

The mechanism of action of 4-(2-Thienylmethyl)-3-thiophenecarboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. Its sulfur-containing structure allows it to form strong interactions with metal ions and other electrophilic species, making it a versatile reagent in chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Thiophene Carboxylic Acid Derivatives

Below is a detailed comparison of 4-(2-Thienylmethyl)-3-thiophenecarboxylic acid with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
This compound 4-(2-Thienylmethyl), 3-COOH C₁₀H₈O₂S₂ Potential pharmacological activity; electronic materials
Thiophene-2-carboxylic acid 2-COOH C₅H₄O₂S Laboratory reagent; simpler electronic structure
2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide 2-NH₂, 4-(4-Cl-Ph), 3-CONH₂ C₁₁H₉ClN₂OS Anticancer/antimicrobial candidate
2-(Formylamino)-3-thiophenecarboxylic acid 2-NHCO, 3-COOH C₆H₅NO₃S Classified as Skin Sens. 1; aquatic toxicity
4-Bromo-3-methyl-2-thiophenecarboxylic acid 4-Br, 3-CH₃, 2-COOH C₆H₅BrO₂S Halogen substituent enhances reactivity for cross-coupling
Clantifen (4-(2,6-dichloroanilino)-3-thiophenecarboxylic acid) 4-(2,6-Cl₂-Ph-NH), 3-COOH C₁₁H₇Cl₂NO₂S Anti-inflammatory/analgesic drug candidate
4-Cyano-3-(4-methoxyphenyl)-5-(methylthio)thiophene-2-carboxylic acid 4-CN, 3-(4-MeO-Ph), 5-SMe, 2-COOH C₁₅H₁₂NO₃S₂ Electronic materials; strong electron-withdrawing groups

Key Findings:

Electron-withdrawing groups (e.g., CN, COOH) at the 2- or 3-position enhance acidity and facilitate coordination in metal-organic frameworks (MOFs) or catalytic applications .

Biological Activity: Amino and carboxamide derivatives (e.g., 2-Amino-4-(4-chlorophenyl)-3-carboxamide) exhibit notable antimicrobial activity, attributed to the chlorophenyl group’s hydrophobicity and the amino group’s hydrogen-bonding capacity . Clantifen’s 2,6-dichloroanilino substituent confers anti-inflammatory properties, suggesting that bulky aromatic groups at the 4-position enhance pharmacological profiles .

Environmental and Safety Profiles: Compounds with formylamino groups (e.g., 2-(formylamino)-3-thiophenecarboxylic acid) are classified as skin sensitizers (Skin Sens. 1) and exhibit aquatic toxicity (H413), limiting their industrial use . Halogenated derivatives (e.g., 4-Bromo-3-methyl) may pose synthesis challenges due to bromine’s reactivity but offer versatility in Suzuki-Miyaura coupling .

Biological Activity

4-(2-Thienylmethyl)-3-thiophenecarboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Chemical Formula: C10H8O2S2
Molecular Weight: 216.30 g/mol
IUPAC Name: this compound

The compound features a thiophene ring system, which is known for its pharmacological significance and ability to interact with various biological targets.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It is believed to act primarily as an antimicrobial agent , with studies indicating its effectiveness against various bacterial strains. The thiophene moiety enhances the compound's lipophilicity, facilitating better membrane permeability and interaction with cellular targets.

Biological Activities

  • Antimicrobial Activity
    • Research has demonstrated that compounds containing thiophene rings exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar thiophene derivatives against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable activities .
  • Anticonvulsant Properties
    • The compound's structural resemblance to known anticonvulsants suggests potential efficacy in treating epilepsy. Its mechanism may involve modulation of GABAergic neurotransmission, similar to other thiophene-based anticonvulsants .
  • Anti-inflammatory Effects
    • Thiophene derivatives have been noted for their anti-inflammatory properties. The ability of this compound to inhibit cyclooxygenase (COX) enzymes could contribute to reduced inflammation, making it a candidate for further exploration in inflammatory disorders .

Study on Antimicrobial Activity

A recent study investigated the antimicrobial efficacy of various thiophene derivatives, including those structurally related to this compound. The results indicated a strong inhibitory effect against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Neuroprotective Effects

Another study focused on the neuroprotective properties of thiophene-based compounds, suggesting that the modulation of GABA uptake could lead to reduced neuronal excitability and protection against neurodegeneration. Although specific data on this compound is limited, its structural characteristics align with compounds known for such effects.

Comparative Analysis of Thiophene Derivatives

Compound NameBiological ActivityMechanism of ActionReference
This compoundAntimicrobial, AnticonvulsantGABA modulation, COX inhibition
TiagabineAnticonvulsantGABA reuptake inhibition
Tiaprofenic AcidAnti-inflammatoryCOX inhibition

Q & A

Q. What are the recommended synthetic routes for preparing 4-(2-Thienylmethyl)-3-thiophenecarboxylic acid?

Methodological Answer: A practical approach involves multi-step functionalization of 3-thiophenecarboxylic acid. For example:

Carboxylic Acid Activation : React 3-thiophenecarboxylic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride. This step requires anhydrous conditions and catalytic triethylamine to neutralize HCl byproducts .

Substituent Introduction : Couple the acid chloride with a 2-thienylmethyl Grignard reagent (e.g., 2-thienylmethylmagnesium bromide) to introduce the thienylmethyl group. Control reaction temperature (0–5°C) to avoid over-addition .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor purity via TLC and confirm structure via 1^1H NMR (e.g., characteristic thiophene protons at δ 6.8–7.5 ppm) .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation of dust/aerosols, as thiophene derivatives may irritate mucous membranes .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation. Desiccate to avoid hygroscopic degradation .
  • Spill Management : Absorb spills with inert material (vermiculite), dispose as hazardous waste, and avoid environmental release .

Q. What spectroscopic methods are optimal for characterizing thiophenecarboxylic acid derivatives?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substitution patterns. For example, methylene protons in the thienylmethyl group appear as a singlet (δ ~4.5 ppm), while thiophene ring protons show distinct splitting .
  • FT-IR : Identify carbonyl (C=O) stretches at ~1700 cm⁻¹ and thiophene ring vibrations at ~3100 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight. For example, electrospray ionization (ESI) in negative mode detects deprotonated ions ([M–H]⁻) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-product formation during synthesis?

Methodological Answer:

  • Temperature Control : Lower temperatures (0–5°C) during Grignard reactions reduce side products like over-alkylated species .
  • Stoichiometry : Use a 1.1:1 molar ratio of Grignard reagent to acid chloride to limit unreacted starting material.
  • Catalysis : Add catalytic Cu(I) salts (e.g., CuBr·SMe₂) to enhance regioselectivity in cross-coupling steps .
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., dimerization products) and adjust purification protocols .

Q. What are the common challenges in analyzing the purity of thiophenecarboxylic acid derivatives, and how can they be addressed?

Methodological Answer:

  • Challenge 1 : Residual solvents (e.g., DCM, THF) in NMR spectra.
    • Solution : Dry samples under high vacuum (0.1 mmHg) for 24 hours .
  • Challenge 2 : Co-elution of structurally similar by-products in HPLC.
    • Solution : Optimize mobile phases (e.g., acetonitrile/0.1% formic acid) and use diode-array detection (DAD) to distinguish UV profiles .
  • Challenge 3 : Hydrolytic degradation during storage.
    • Solution : Conduct stability studies under varied pH and humidity; use stabilizers like BHT (0.01% w/w) .

Q. How do substituents on the thiophene ring influence electronic properties and reactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Substituents like –COOH decrease electron density, reducing electrophilic substitution reactivity but enhancing hydrogen-bonding interactions in crystal packing .
  • Electron-Donating Groups (EDGs) : Alkyl or thienylmethyl groups increase electron density, favoring reactions like Friedel-Crafts alkylation. For example, the 2-thienylmethyl group in this compound enhances conjugation in polymers, lowering band gaps (measured via cyclic voltammetry) .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps and regioselectivity in reactions .

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